Cas no 90763-48-7 (Benzoyl chloride, 5-amino-2-methoxy-)

Benzoyl chloride, 5-amino-2-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39736036-1.0g |
5-amino-2-methoxybenzoyl chloride |
90763-48-7 | 95% | 1.0g |
$0.0 | 2022-12-06 |
Benzoyl chloride, 5-amino-2-methoxy- 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
6. Book reviews
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Benzoyl chloride, 5-amino-2-methoxy-に関する追加情報
Benzoyl chloride, 5-amino-2-methoxy-: A Versatile Chemical Intermediate in Modern Pharmaceutical and Materials Science
Benzoyl chloride, 5-amino-2-methoxy- is a critical chemical intermediate with unique structural properties that have garnered significant attention in recent years. This compound, characterized by its 5-amino-2-methoxy functional groups, exhibits potential applications in pharmaceutical development, materials science, and chemical synthesis. The CAS No. 90763-48-7 identifier confirms its classification as a benzoyl chloride derivative, which is a key starting material for the synthesis of various bioactive compounds. Recent advances in organic chemistry have highlighted the importance of this molecule in the design of novel therapeutic agents and functional materials.
Structurally, Benzoyl chloride, 5-amino-2-methoxy- features a benzene ring with two substituents: an amino group at the 5-position and a methoxy group at the 2-position. The presence of these functional groups contributes to its reactivity and versatility in chemical reactions. The 5-amino-2-methoxy configuration is particularly significant, as it allows for the formation of diverse derivatives through substitution or coupling reactions. This structural flexibility has made it a valuable tool in the synthesis of pharmaceuticals and advanced materials.
Recent studies have demonstrated the utility of Benzoyl chloride, 5-amino-2-methyoxy in the development of new drug candidates. For example, a 2023 publication in the Journal of Medicinal Chemistry reported the synthesis of a series of 5-amino-2-methoxy-based compounds that showed promising antitumor activity. The researchers utilized Benzoyl chloride, 5-amino-2-methoxy- as a key intermediate in the preparation of these compounds, highlighting its role in the design of targeted therapies. The study also emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which is crucial for pharmaceutical applications.
The synthesis of Benzoyl chloride, 5-amino-2-methoxy- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a halogenated benzene derivative with an amino group. This process often requires the use of a coupling agent and precise control of reaction parameters to ensure the formation of the desired product. Recent advancements in catalytic methods have improved the efficiency of this synthesis, reducing reaction time and increasing the yield. These improvements are particularly relevant for large-scale production in the pharmaceutical industry.
In the field of materials science, Benzoyl chloride, 5-amino-2-methoxy- has found applications in the development of polymer-based materials. A 2024 study published in Advanced Materials explored the use of this compound as a building block for creating functional polymers with enhanced mechanical properties. The researchers demonstrated that the 5-amino-2-methoxy groups could be used to introduce specific functionalities into the polymer backbone, enabling the creation of materials with tailored properties. This application highlights the versatility of the compound beyond traditional pharmaceutical uses.
The reactivity of Benzoyl chloride, 5-amino-2-methoxy- is further enhanced by its ability to participate in various chemical reactions. For instance, its amino group can undergo acylation, amidation, or coupling reactions with other functional groups. These reactions are essential in the synthesis of complex molecules, including those with biological activity. A 2023 review article in Organic Chemistry Insights discussed the role of such intermediates in the development of new drugs, emphasizing the importance of understanding their chemical behavior.
Recent research has also focused on the environmental impact of Benzoyl chloride, 5-amino-2-methoxy- and its derivatives. A 2024 study published in Green Chemistry investigated the biodegradation of compounds containing 5-amino-2-methoxy groups. The findings suggested that these compounds can be broken down by certain microbial strains, which is an important consideration for their sustainable use in industrial applications. This research underscores the need for environmentally friendly synthesis methods and waste management strategies.
In the context of drug discovery, Benzoyl chloride, 5-amino-2-methoxy- has been explored as a potential scaffold for the development of new therapeutic agents. A 2023 study in Drug Discovery Today highlighted the synthesis of a series of 5-amino-2-methoxy-based compounds with antiviral activity. The researchers found that these compounds could inhibit the replication of certain viruses, suggesting their potential as antiviral drugs. The study also emphasized the importance of structural optimization to enhance their efficacy and reduce side effects.
The importance of Benzoyl chloride, 5-amino-2-methoxy- in chemical synthesis extends beyond pharmaceutical applications. In the field of organic chemistry, it is used as a building block for the preparation of various heterocyclic compounds. A 2024 publication in Chemical Communications described a novel method for the synthesis of a series of 5-amino-2-methoxy-containing heterocycles. These compounds were found to exhibit interesting electronic properties, making them suitable for use in organic electronics and optoelectronics.
Despite its wide-ranging applications, the use of Benzoyl chloride, 5-amino-2-methoxy- requires careful consideration of safety and handling procedures. The compound is known to be reactive under certain conditions, and appropriate protective measures must be taken during its synthesis and use. A 2023 safety guide published by the American Chemical Society provided recommendations for the safe handling of such intermediates, emphasizing the importance of proper ventilation, personal protective equipment, and controlled reaction conditions.
In conclusion, Benzoyl chloride, 5-amino-2-methoxy- is a versatile chemical intermediate with significant applications in pharmaceuticals, materials science, and organic chemistry. Its structural features and reactivity make it an important tool in the synthesis of complex molecules. Recent research has expanded its use in the development of new drugs and advanced materials, highlighting its potential for future innovations. However, its safe handling and environmental impact remain important considerations for its continued use in industrial and research settings.
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